Home > Products > Screening Compounds P5736 > 2-Hydroxy Irinotecan
2-Hydroxy Irinotecan -

2-Hydroxy Irinotecan

Catalog Number: EVT-15429607
CAS Number:
Molecular Formula: C33H38N4O7
Molecular Weight: 602.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Hydroxy Irinotecan is a derivative of Irinotecan, a semisynthetic compound derived from the alkaloid camptothecin, which is extracted from the plant Camptotheca acuminata. This compound is primarily classified as an anti-cancer agent due to its mechanism of inhibiting topoisomerase I, an enzyme critical for DNA replication. The active metabolite of Irinotecan, known as SN-38, is responsible for its therapeutic effects. 2-Hydroxy Irinotecan may be studied for its potential enhancements in solubility and efficacy compared to its parent compound.

Source and Classification

Irinotecan was first approved for clinical use in Japan in 1994 and subsequently by the FDA in 1996 for treating colorectal cancer and other malignancies. It belongs to the class of topoisomerase inhibitors, specifically targeting topoisomerase I, which plays a crucial role in DNA unwinding during replication and transcription. The compound's empirical formula is C33H38N4O7, with a molecular weight of approximately 602.68 g/mol .

Synthesis Analysis

The synthesis of 2-Hydroxy Irinotecan typically involves several key steps:

Molecular Structure Analysis

The molecular structure of 2-Hydroxy Irinotecan can be represented as follows:

  • Molecular Formula: C33H38N4O7
  • Molecular Weight: 602.68 g/mol
  • Structural Features: It features a complex ring system characteristic of camptothecin derivatives, including a pyranoquinoline moiety and multiple functional groups that enhance its solubility and biological activity.

Structural Data

  • CAS Number: Not specifically listed for 2-Hydroxy Irinotecan but related compounds include those for Irinotecan.
  • IUPAC Name: (4S)-4,11-Diethyl-4-hydroxy-9-[(2-hydroxy-4-piperidinopiperidino)carbonyloxy]-1H-pyrano[3',4':6,7]indolizino[1,2-b]-quinoline-3,14(4H,12H)-dione .
Chemical Reactions Analysis

2-Hydroxy Irinotecan undergoes several significant chemical reactions:

  1. Hydrolysis: In vivo, Irinotecan is hydrolyzed to produce SN-38, which is the active form that exerts antitumor activity by stabilizing the topoisomerase I-DNA complex.
  2. Glucuronidation: The active metabolite SN-38 undergoes further metabolism via glucuronidation by uridine diphosphate glucuronosyltransferase 1A1, leading to its inactivation .
  3. Reactions with Topoisomerase I: The mechanism involves trapping topoisomerase I-DNA cleavage complexes, preventing DNA replication and transcription.
Mechanism of Action

The primary mechanism of action for 2-Hydroxy Irinotecan involves:

  1. Inhibition of Topoisomerase I: The lactone form of SN-38 binds to topoisomerase I-DNA complexes, preventing the re-ligation step necessary for DNA strand separation during replication.
  2. Cell Cycle Arrest: This inhibition leads to cell cycle arrest at the S-G2 phase and ultimately results in apoptosis or programmed cell death.
  3. Pharmacokinetics: Following administration, the compound exhibits a large volume of distribution and undergoes complex pharmacokinetics involving enterohepatic recirculation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow crystalline powder.
  • Solubility: Slightly soluble in water; enhanced solubility compared to its parent compound due to modifications.

Chemical Properties

  • pKa Values: Indicative pKa values suggest moderate acidity/basicity that influences solubility and reactivity.
  • Stability: Sensitive to heat; should be stored under refrigerated conditions to maintain stability .

Relevant Data

  • LogP Value: Indicates lipophilicity which affects absorption and distribution.
Applications

2-Hydroxy Irinotecan is primarily researched for its potential applications in oncology:

  1. Chemotherapy: As an anti-cancer agent targeting colorectal cancer and potentially other malignancies.
  2. Drug Development: Ongoing studies aim to enhance its efficacy and reduce side effects compared to traditional therapies.
Biosynthetic Pathways & Metabolic Interconversion of 2-Hydroxy Irinotecan

Enzymatic Conversion Mechanisms of Irinotecan to 2-Hydroxy Derivatives

Irinotecan undergoes cytochrome P450 (CYP)-mediated oxidation to form 2-hydroxy metabolites, primarily via hepatic CYP3A4 and CYP3A5 isoforms. This biotransformation represents a competing pathway to carboxylesterase-mediated activation, generating metabolites with distinct pharmacological properties. The oxidation occurs at the bis-piperidine side chain, yielding 2-hydroxy irinotecan (2-OH-IRI) as a major oxidative metabolite alongside APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin) and NPC (7-ethyl-10-[4-amino-1-piperidino] carbonyloxycamptothecin) [3] [9] [10]. Unlike the active metabolite SN-38, 2-hydroxy derivatives exhibit significantly reduced topoisomerase I inhibition potency—approximately 100-fold lower than SN-38 in cytotoxicity assays [9] [10]. This pathway serves as a detoxification route, diverting irinotecan from activation to SN-38.

Table 1: Key Metabolites in Irinotecan Biotransformation

MetaboliteEnzymatic PathwayBiological ActivityPrimary Formation Site
SN-38Carboxylesterase (CES2)Potent topoisomerase I inhibitionLiver, intestinal mucosa
2-Hydroxy irinotecanCYP3A4/5 oxidationMinimal cytotoxic activityHepatocytes
SN-38 glucuronideUGT1A1 glucuronidationInactive (detoxified form)Liver, enterocytes
APCCYP3A4 oxidationWeak topoisomerase inhibitionHepatocytes

Role of Carboxylesterases and Butyrylcholinesterase in Prodrug Activation

Human carboxylesterase 2 (hCE-2) is the primary enzyme responsible for irinotecan activation, exhibiting a 12.5-fold higher catalytic efficiency (Kcat/Km = 4.2 × 104 M-1s-1) than hCE-1. hCE-2 cleaves the carbamate bond to release SN-38, with tumor tissues expressing functional hCE-2 in 66% of malignancies (including colorectal, pancreatic, and lung cancers) [2] [5]. Butyrylcholinesterase (BChE) contributes to plasma activation, demonstrating 6-fold higher activity than CES isoforms at pharmacologically relevant concentrations (1–10 µM) [9] [10]. Tissue distribution studies reveal CES2 expression gradients influence SN-38 generation:

  • Liver: High CES2 expression (15-fold variability in microsomes) correlates with SN-38 formation (Rs = 0.70; p = 0.007) [5]
  • Intestinal mucosa: 2.5× higher CES2 activity than tumors [6]
  • Tumors: Heterogeneous CES2 expression modulates local SN-38 exposure [5]

Table 2: Enzymatic Activation Parameters of Irinotecan

EnzymeKm (µM)Vmax (pmol/min/mg)Tissue LocalizationActivation Efficiency vs. hCE-2
hCE-222.5 ± 3.15.2 ± 0.8Liver, intestine, tumors1.0 (reference)
hCE-1280.4 ± 45.61.0 ± 0.2Liver0.08
Butyrylcholinesterase38.2 ± 5.93.8 ± 0.5Plasma0.6

Uridine Diphosphate Glucuronosyltransferase (UGT) Isoforms in Hydroxylation Dynamics

UGT1A1 is the dominant isoform glucuronidating SN-38 to SN-38G, but extrahepatic UGTs significantly modulate 2-hydroxy metabolite disposition. UGT1A7 (gastric) and UGT1A9 (hepatic) exhibit catalytic activity toward 2-hydroxy irinotecan, while UGT1A10 (intestinal) contributes to first-pass metabolism [1] [4] [7]. Polymorphisms in UGT1A1 (e.g., UGT1A128 allele) reduce glucuronidation capacity by 30–70%, indirectly elevating 2-hydroxy metabolite concentrations by shunting irinotecan toward oxidative pathways [1] [10]. Intestinal UGT1A1 expression is dynamically regulated by the TLR4/MyD88 pathway; irinotecan administration downregulates UGT1A1 transcription prior to diarrhea onset, increasing bioactive SN-38 bioavailability and initiating a cycle of metabolic dysregulation [7].

Comparative Pharmacokinetic Modeling of SN-38 vs. 2-Hydroxy Metabolites

Principal Component Analysis (PCA) of irinotecan pharmacokinetics reveals distinct metabolic clustering:

  • Principal Component 1: Captures 42% of variability, representing irinotecan → SN-38 conversion efficiency (associated with UGT1A1, UGT1A7, and UGT1A9 polymorphisms) [1]
  • Principal Component 2: Explains 28% of variability, reflecting oxidative metabolism to 2-hydroxy derivatives and APC (linked to CYP3A4/5 activity) [1] [8]

Compartmental modeling demonstrates multi-phasic elimination:

  • Distribution phase: t1/2α = 0.2 hours for irinotecan, with rapid tissue penetration (Vdss = 150 L/m²) [8] [9]
  • Metabolite formation: SN-38 Tmax = 1 hour post-infusion; 2-hydroxy metabolites Tmax = 1.5 hours [9] [10]
  • Enterohepatic recirculation: Secondary SN-38 peaks at 2.5 hours correlate with biliary excretion (25% of dose) and bacterial β-glucuronidase-mediated reactivation [3] [6]

Table 3: Pharmacokinetic Parameters of Irinotecan and Metabolites

ParameterIrinotecanSN-382-Hydroxy IrinotecanAPC
AUC0-24 (ng·h/mL)10,200 ± 3,270314 ± 981,820 ± 5102,450 ± 720
Cmax (ng/mL)1,660 ± 79726.3 ± 8.4185 ± 52210 ± 60
t1/2 (hours)10.8 ± 2.610.6 ± 3.18.2 ± 1.99.5 ± 2.3
CL (L/h/m²)14.3 ± 6.0Not applicableNot applicableNot applicable

Nonlinear mixed-effects modeling confirms dose-linear irinotecan pharmacokinetics (AUC ∝ dose, r = 0.88, p < 0.001), but SN-38 exposure increases subproportionally due to saturation of carboxylesterases at doses >250 mg/m² [8] [9]. Hepatic impairment reduces irinotecan clearance by 40–70% via downregulation of CES2 and CYP3A4, elevating 2-hydroxy metabolite half-life to 14.3 hours in cirrhotic patients [8].

Properties

Product Name

2-Hydroxy Irinotecan

IUPAC Name

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 2-hydroxy-4-piperidin-1-ylpiperidine-1-carboxylate

Molecular Formula

C33H38N4O7

Molecular Weight

602.7 g/mol

InChI

InChI=1S/C33H38N4O7/c1-3-21-22-15-20(44-32(41)36-13-10-19(14-28(36)38)35-11-6-5-7-12-35)8-9-26(22)34-29-23(21)17-37-27(29)16-25-24(30(37)39)18-43-31(40)33(25,42)4-2/h8-9,15-16,19,28,38,42H,3-7,10-14,17-18H2,1-2H3/t19?,28?,33-/m0/s1

InChI Key

DDBHYRUFETXXKP-JSLFILEWSA-N

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6O)N7CCCCC7

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6O)N7CCCCC7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.